3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzamide groupThe trifluoromethyl group, in particular, is known for its significant electronegativity and ability to influence the chemical properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reaction temperatures is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. The compound may also modulate signaling pathways and influence cellular processes through its interactions with key proteins .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzamide: A simpler analog with similar trifluoromethyl and benzamide groups.
Fluoropyridine derivatives: Compounds containing fluorine-substituted pyridine rings.
Trifluoromethylpyridine: A related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE is unique due to its combination of multiple trifluoromethyl groups and a benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H12F7N3O |
---|---|
Molecular Weight |
395.27g/mol |
IUPAC Name |
3-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C16H12F7N3O/c1-9-5-6-12(24-8-9)25-14(15(18,19)20,16(21,22)23)26-13(27)10-3-2-4-11(17)7-10/h2-8H,1H3,(H,24,25)(H,26,27) |
InChI Key |
VQEOWJKODVYQEU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CN=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.